3-(cyclopropylmethyl)Benzaldehyde
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Overview
Description
3-(cyclopropylmethyl)Benzaldehyde is an organic compound with the molecular formula C11H12O. It is a benzaldehyde derivative where the benzene ring is substituted with a cyclopropylmethyl group at the third position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(cyclopropylmethyl)Benzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzaldehyde with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Another method involves the use of Grignard reagents. For instance, cyclopropylmethyl magnesium bromide can be reacted with benzaldehyde to yield the desired product after hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopropylmethyl)Benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 3-(cyclopropylmethyl)benzoic acid.
Reduction: 3-(cyclopropylmethyl)benzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-(cyclopropylmethyl)Benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-(cyclopropylmethyl)Benzaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The cyclopropylmethyl group can influence the compound’s reactivity and binding affinity to different enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, lacking the cyclopropylmethyl group.
3-methylbenzaldehyde: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
3-(cyclopropylmethyl)benzoic acid: The oxidized form of 3-(cyclopropylmethyl)Benzaldehyde.
Uniqueness
This compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic effects. This makes it more reactive in certain chemical reactions compared to its analogs and allows for the exploration of novel synthetic pathways and applications.
Properties
Molecular Formula |
C11H12O |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)benzaldehyde |
InChI |
InChI=1S/C11H12O/c12-8-11-3-1-2-10(7-11)6-9-4-5-9/h1-3,7-9H,4-6H2 |
InChI Key |
MBAWWPSXASHMBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=CC(=CC=C2)C=O |
Origin of Product |
United States |
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